molecular formula C6H9N5O B5718812 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone

1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone

Cat. No. B5718812
M. Wt: 167.17 g/mol
InChI Key: BUJWDSOAWMTBEQ-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone, also known as MPSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a semicarbazone derivative of pyrazole, which has been synthesized through different methods.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone is not fully understood, but it has been reported to act as a chelating agent, which can bind to metal ions and inhibit their activity. 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has also been reported to inhibit the activity of enzymes such as xanthine oxidase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been reported to exhibit various biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory activities. It has also been reported to inhibit the activity of enzymes such as xanthine oxidase and tyrosinase, which are involved in the production of reactive oxygen species and melanin, respectively.

Advantages and Limitations for Lab Experiments

1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can limit its use in aqueous solutions. Additionally, the mechanism of action of 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone, including its potential applications in drug discovery, materials science, and environmental remediation. In drug discovery, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone can be studied for its potential to inhibit enzymes involved in various diseases. In materials science, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone can be used as a ligand in the synthesis of metal complexes with potential applications in catalysis and electronics. In environmental remediation, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone can be studied for its potential to remove heavy metals from contaminated water and soil.
Conclusion:
In conclusion, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has the potential to contribute to the development of new drugs, materials, and environmental remediation technologies.

Synthesis Methods

1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone can be synthesized through the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and water, and the resulting product is isolated through recrystallization. Other methods of synthesis have also been reported, including the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with semicarbazide in the presence of acetic acid.

Scientific Research Applications

1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been studied for its potential to inhibit enzymes such as xanthine oxidase and tyrosinase. In materials science, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

[(E)-(2-methylpyrazol-3-yl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c1-11-5(2-3-9-11)4-8-10-6(7)12/h2-4H,1H3,(H3,7,10,12)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJWDSOAWMTBEQ-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-1-(1-Methyl-1H-pyrazol-5-YL)methylidene]-1-hydrazinecarboxamide

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